molecular formula C15H8FIN4S B294488 3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294488
M. Wt: 422.2 g/mol
InChI Key: YOFYJCHLVCOXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo thiadiazole derivatives and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it acts by inhibiting certain enzymes and proteins that are essential for cancer cell survival and bacterial growth. It has also been shown to induce DNA damage and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. It has been shown to induce oxidative stress and mitochondrial dysfunction in cancer cells, leading to apoptosis. It also affects the cell cycle and DNA replication, leading to cell death. In addition, it exhibits antibacterial activity by disrupting the cell membrane and inhibiting bacterial growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent cytotoxicity against cancer cells and antibacterial activity. This makes it an ideal candidate for drug development and as a tool for studying cancer and bacterial biology. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated.

Future Directions

There are several future directions for research on 3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more potent derivatives with improved pharmacokinetic properties and reduced toxicity. Another area is the study of the compound's mechanism of action and its interaction with cancer and bacterial cells. Additionally, the potential use of this compound as a diagnostic tool for cancer and bacterial infections is also an area of interest.

Synthesis Methods

Several methods have been developed for the synthesis of 3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most commonly used methods involves the reaction of 2-iodoaniline with 4-fluorophenyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 1,2,4-triazole-3-thiol to obtain the final product. Other methods involve the use of different reagents and catalysts to achieve the same result.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its anti-cancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Another area of research is the potential use of this compound as an antibacterial agent. Studies have demonstrated that 3-(4-Fluorophenyl)-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria.

properties

Molecular Formula

C15H8FIN4S

Molecular Weight

422.2 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(2-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8FIN4S/c16-10-7-5-9(6-8-10)13-18-19-15-21(13)20-14(22-15)11-3-1-2-4-12(11)17/h1-8H

InChI Key

YOFYJCHLVCOXEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F)I

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F)I

Origin of Product

United States

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